Cas no 551930-53-1 (5-Isoxazol-5-ylthiophene-2-sulfonyl chloride)

5-Isoxazol-5-ylthiophene-2-sulfonyl chloride is a versatile sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis and pharmaceutical research. Its reactive sulfonyl chloride group enables efficient incorporation into larger molecular frameworks, facilitating the development of sulfonamide-based compounds. The isoxazole-thiophene backbone contributes to its stability and potential bioactivity, making it valuable in medicinal chemistry applications. This compound is particularly useful in the synthesis of heterocyclic scaffolds, where its structural features enhance binding affinity and selectivity. High purity and consistent reactivity ensure reliable performance in coupling reactions and other synthetic transformations. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
5-Isoxazol-5-ylthiophene-2-sulfonyl chloride structure
551930-53-1 structure
Product Name:5-Isoxazol-5-ylthiophene-2-sulfonyl chloride
CAS No:551930-53-1
MF:C7H4ClNO3S2
MW:249.694558143616
MDL:MFCD02187482
CID:943500
PubChem ID:2795330
Update Time:2025-06-30

5-Isoxazol-5-ylthiophene-2-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride
    • 5-(1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride
    • 5-(5-ISOXAZYL)THIOPHENE-2-SULFONYL CHLORIDE
    • 5-(ISOXAZOL-5-YL)THIOPHENE-2-SULPHONYL CHLORIDE
    • 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride, Tech.
    • BB_SC-7373
    • chloro(5-isoxazol-5-yl(2-thienyl))sulfone
    • 5-(Isoxazol-5-yl)thiophene-2-sulfonyl chloride
    • 551930-53-1
    • 5-(5-isoxazyl)thiophene-2-sulphonyl chloride
    • 10L-736
    • MFCD02187482
    • STK693850
    • 5-(5-isoxazyl)thiophene-2-sulphonyl chloride, AldrichCPR
    • A830513
    • DB-025281
    • AKOS005075478
    • SSGKBJJYLTYNQD-UHFFFAOYSA-N
    • J-517654
    • BBL029615
    • CS-0312752
    • 5-(5-isoxazolyl)-2-thiophenesulfonyl chloride
    • 5-Isoxazol-5-yl thiophene-2-sulfonyl chloride
    • SCHEMBL788789
    • DTXSID40383627
    • MDL: MFCD02187482
    • Inchi: 1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-4-9-12-5/h1-4H
    • InChI Key: SSGKBJJYLTYNQD-UHFFFAOYSA-N
    • SMILES: ClS(C1=CC=C(C2=CC=NO2)S1)(=O)=O

Computed Properties

  • Exact Mass: 248.93200
  • Monoisotopic Mass: 248.9321130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 96.8Ų

Experimental Properties

  • Melting Point: 69 °C
  • PSA: 96.79000
  • LogP: 3.41140

5-Isoxazol-5-ylthiophene-2-sulfonyl chloride Security Information

  • Hazard Statement: Corrosive
  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: C Xi

5-Isoxazol-5-ylthiophene-2-sulfonyl chloride Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride

Introduction to 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride (CAS No. 551930-53-1)

5-Isoxazol-5-ylthiophene-2-sulfonyl chloride (CAS No. 551930-53-1) is a versatile organic compound that has gained significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride makes it an attractive candidate for the development of novel therapeutic agents, particularly in the areas of cancer treatment and inflammatory diseases.

The chemical structure of 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride consists of a thiophene ring substituted with an isoxazole moiety and a sulfonyl chloride group. The thiophene ring, a five-membered heterocycle containing one sulfur atom, is known for its aromatic properties and stability. The isoxazole ring, a five-membered heterocycle with one nitrogen and one oxygen atom, adds further complexity and reactivity to the molecule. The sulfonyl chloride group, a highly reactive functional group, facilitates the formation of sulfonamides and other derivatives through nucleophilic substitution reactions.

In recent years, there has been a growing interest in the use of 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride as a building block for the synthesis of potent and selective inhibitors of various biological targets. For instance, studies have shown that derivatives of this compound can act as inhibitors of kinases, enzymes that play crucial roles in cellular signaling pathways. Kinase inhibitors have become an important class of drugs for treating cancers and other diseases characterized by abnormal cell growth and proliferation.

A notable example is the development of inhibitors targeting the Janus kinase (JAK) family, which are involved in cytokine signaling and have been implicated in several inflammatory and autoimmune disorders. Research published in the Journal of Medicinal Chemistry has demonstrated that certain derivatives of 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride exhibit high potency and selectivity against JAK kinases, making them promising candidates for the treatment of conditions such as rheumatoid arthritis and psoriasis.

Beyond kinase inhibition, 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride has also shown potential in the development of antiviral agents. A study published in Antiviral Research reported that compounds derived from this sulfonyl chloride exhibited antiviral activity against several RNA viruses, including influenza and hepatitis C viruses. The mechanism of action involves interference with viral replication processes, making these compounds valuable leads for further drug development.

In addition to its applications in drug discovery, 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride has been explored for its use in materials science. The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have synthesized polymers incorporating 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride units to enhance the performance of these devices by improving charge transport properties.

The synthesis of 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride typically involves multi-step procedures that include the formation of the thiophene ring, introduction of the isoxazole moiety, and subsequent conversion to the sulfonyl chloride derivative. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic research and industrial applications.

In conclusion, 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride (CAS No. 551930-53-1) is a highly versatile compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an invaluable tool for the development of novel therapeutic agents and advanced materials. As research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in various scientific disciplines.

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